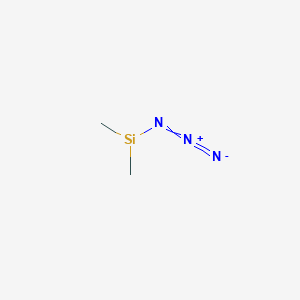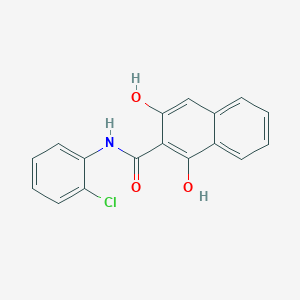![molecular formula C27H18N2O2 B12562578 4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one CAS No. 188999-14-6](/img/structure/B12562578.png)
4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one is a complex organic compound that features a fluorenyl group, a phenyl group, and a phthalazinone core
Preparation Methods
The synthesis of 4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one typically involves multiple steps. One common method includes the reaction of 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride . This intermediate can then be reacted with a suitable phthalazinone derivative under controlled conditions to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include sodium borohydride for reduction and bromine for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the compound can inhibit certain enzymes, disrupting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one include:
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This compound also features a fluorenyl group but differs in its functional groups and overall structure.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds are used in peptide synthesis and share the fluorenylmethoxycarbonyl group. The uniqueness of this compound lies in its combination of the fluorenyl group with a phthalazinone core, providing distinct chemical and biological properties.
Properties
CAS No. |
188999-14-6 |
|---|---|
Molecular Formula |
C27H18N2O2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-yloxy)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C27H18N2O2/c30-27-24-17-9-8-16-23(24)26(28-29(27)18-10-2-1-3-11-18)31-25-21-14-6-4-12-19(21)20-13-5-7-15-22(20)25/h1-17,25H |
InChI Key |
WOQKRIZRERHIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)OC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
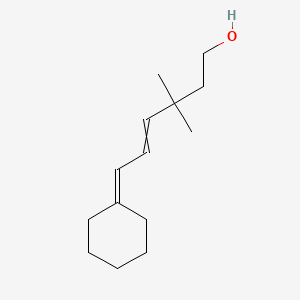
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
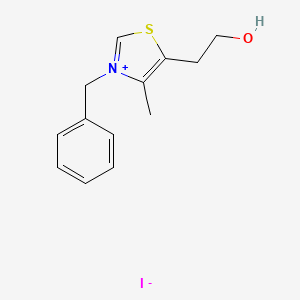
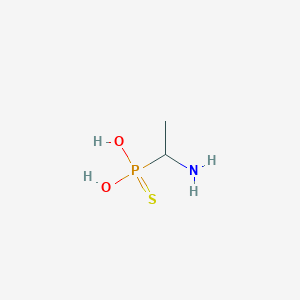
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
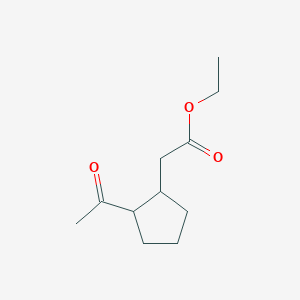
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

